

An In-Depth Technical Guide to the Spectroscopic Data of Salannin

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Compound of Interest

Compound Name:	Salannal
CAS No.:	86160-86-3
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of Salannin, a prominent limonoid isolated from the Neem tree (*Azadirachta indica*). Understanding the spectral characteristics of Salannin is fundamental for its identification, structural elucidation, and quality control in various research and drug development applications. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Salannin, offering insights into the experimental choices and interpretation of the spectral features that define this complex natural product.

The Structural Significance of Salannin: A Spectroscopic Perspective

Salannin (C₃₄H₄₄O₉) is a tetranortriterpenoid that, along with azadirachtin, contributes significantly to the biological activity of Neem extracts.^{[1][2][3][4]} Its intricate molecular architecture, featuring multiple stereocenters and functional groups, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The strategic application of NMR, IR, and MS techniques allows for a detailed mapping of its atomic connectivity and

functional group landscape, which is paramount for understanding its structure-activity relationships and for the development of analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Salannin. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra of Salannin

The acquisition of high-resolution NMR spectra is critical for accurate structural assignment. The following protocol outlines a standard procedure for the analysis of Salannin.

1. Sample Preparation:

- Dissolve 5-10 mg of purified Salannin in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- The choice of CDCl_3 is based on its excellent solubilizing properties for limonoids and its well-characterized solvent signals, which aid in spectral referencing.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. ^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Spectral Width: A spectral width of 10-12 ppm is generally adequate to encompass all proton signals.
- Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for quantitative analysis.
- Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

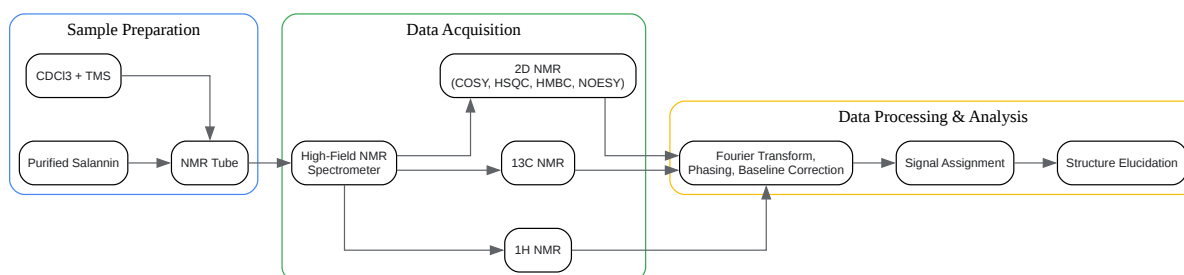
- Instrument: The same high-field NMR spectrometer is used.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling.
 - Spectral Width: A spectral width of 200-220 ppm is necessary to cover the full range of carbon chemical shifts.
 - Acquisition Time: An acquisition time of 1-2 seconds is standard.
 - Relaxation Delay: A relaxation delay of 2 seconds is crucial for quaternary carbons to relax fully.
 - Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of the ¹³C isotope.

4. 2D NMR Spectroscopy:

- To establish connectivity and spatial relationships, a suite of 2D NMR experiments is essential. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Diagram: NMR Experimental Workflow for Salannin



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Caption: Workflow for NMR analysis of Salannin.

¹H and ¹³C NMR Spectral Data of Salannin

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Salannin in CDCl₃. These assignments are based on a combination of 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for Salannin (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.45	d	3.0
2	2.05	m	
3	4.85	dd	12.0, 3.0
5	2.80	d	10.0
6 α	2.30	m	
6 β	2.10	m	
7	5.50	s	
9	2.50	d	10.0
11 α	1.80	m	
11 β	1.60	m	
12 α	2.15	m	
12 β	1.95	m	
15	3.65	s	
17	5.35	s	
21	7.40	t	1.5
22	6.35	d	1.5
23	7.30	t	1.5
2'	6.80	q	7.0
3'-CH ₃	1.85	d	7.0
4'-CH ₃	1.80	s	
OAc	2.00	s	
OMe	3.70	s	
18-CH ₃	1.20	s	

19-CH ₃	1.10	s
28-CH ₃	1.05	s
30-CH ₃	1.15	s

Table 2: ¹³C NMR Spectroscopic Data for Salannin (CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	79.5	16	170.5
2	35.0	17	78.0
3	72.0	18	21.0
4	43.5	19	16.0
5	51.0	20	127.0
6	34.5	21	141.0
7	128.0	22	110.0
8	142.5	23	143.0
9	46.0	1'	167.0
10	45.0	2'	128.5
11	26.5	3'	138.0
12	36.0	4'	14.5
13	139.5	5'	12.0
14	70.0	OAc (C=O)	170.0
15	54.0	OAc (CH ₃)	21.5
OMe	52.5	28	25.0
29	65.0	30	20.0

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum of Salannin

1. Sample Preparation:

- The KBr (potassium bromide) pellet method is commonly used. A small amount of Salannin (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disc.
- Alternatively, a solution of Salannin in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Table 3: Characteristic IR Absorption Bands of Salannin

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Broad	O-H stretching (trace water or hydroxyl)
~2950	Strong	C-H stretching (alkane)
~1740	Very Strong	C=O stretching (ester, acetate, and tiglate)
~1670	Medium	C=C stretching (α,β -unsaturated ester)
~1240	Strong	C-O stretching (ester)
~875	Medium	Furan ring C-H bending

The IR spectrum of Salannin is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the multiple ester functionalities present in the molecule (acetate, tiglate, and the lactone). The presence of C-H stretching vibrations from the extensive alkane framework is observed around 2950 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.^[5] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pathways, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometric Analysis of Salannin

1. Ionization Method:

- Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like Salannin. It typically produces protonated molecules [M+H]⁺ or adducts

with sodium $[M+Na]^+$ or ammonium $[M+NH_4]^+$.

2. Mass Analyzer:

- High-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to obtain accurate mass measurements.

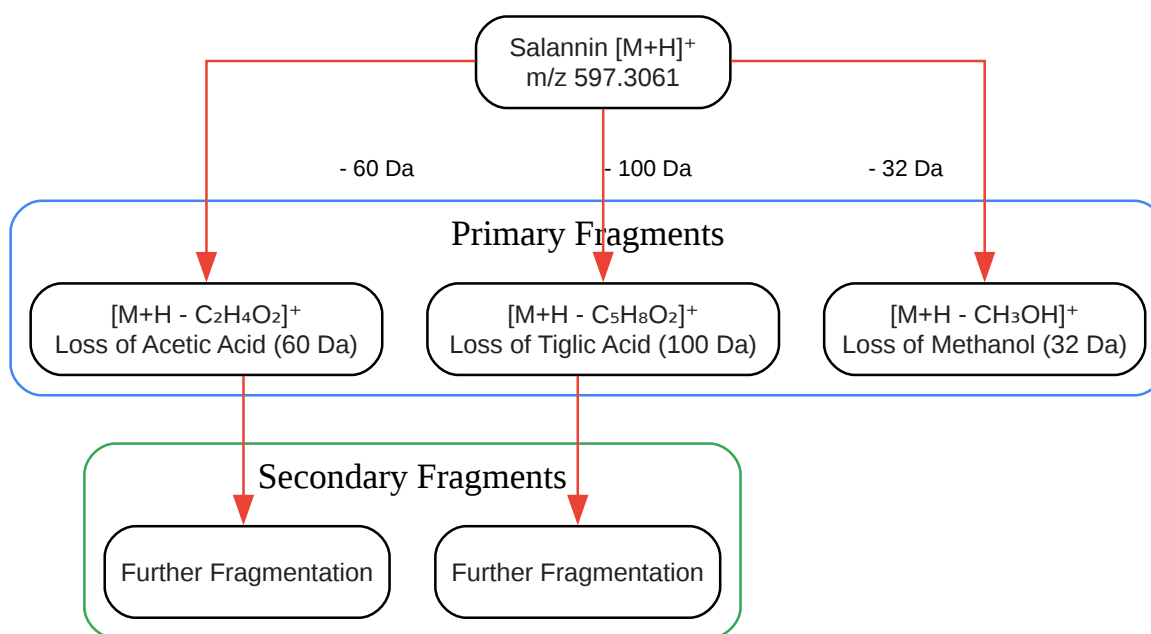
3. Data Acquisition:

- Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to detect the molecular ion and other adducts.
- Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. This reveals characteristic neutral losses and fragment ions.

Mass Spectral Data of Salannin

- Molecular Formula: $C_{34}H_{44}O_9$
- Monoisotopic Mass: 596.2985 Da
- High-Resolution MS: The experimentally determined mass should be within a few ppm of the calculated exact mass. For example, the $[M+Na]^+$ adduct would be observed at m/z 619.2884.
- Key Fragmentation Pathways: The fragmentation of Salannin in MS/MS experiments often involves the neutral loss of the substituent groups. Common losses include:
 - Loss of acetic acid (60 Da) from the acetate group.
 - Loss of tiglic acid (100 Da) or the tiglate group.
 - Loss of the methoxycarbonyl group.
 - Cleavage of the furan ring.

Diagram: Key Fragmentation Pathways of Salannin in Mass Spectrometry



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Caption: Simplified fragmentation of Salannin in MS/MS.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of Salannin is a testament to the power of integrating multiple analytical techniques. While NMR spectroscopy provides the detailed blueprint of the molecular structure, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable clues for structural elucidation through fragmentation analysis. The data presented in this guide serves as a foundational reference for researchers working with Salannin, enabling its confident identification, purity assessment, and further investigation into its promising biological activities.

References

- Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (URL not provided)
- Photomediated Transformation of Salannin, a Tetranortriterpenoid from *Azadirachta indica* A. Juss. PMC. [\[Link\]](#)

- Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Magn Reson Chem. [\[Link\]](#)
- Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanheliangolides. SciELO. [\[Link\]](#)
- Spectral Assignments and Reference Data. Universitat de València. [\[Link\]](#)
- The results of infrared spectrum analysis of functional group in extract samples. ResearchGate. [\[Link\]](#)
- High Resolution LC-MS Data Output and Analysis. (URL not provided)
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. [\[Link\]](#)
- Complete assignment of the ¹H and ¹³C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magn Reson Chem. [\[Link\]](#)
- Complete assignment of ¹h- and ¹³c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [\[Link\]](#)
- Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. [\[Link\]](#)
- Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. ResearchGate. [\[Link\]](#)
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. [\[Link\]](#)
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [\[Link\]](#)
- Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using g. Semantic Scholar. [\[Link\]](#)

- Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. ResearchGate. [\[Link\]](#)
- NMR Characterization of Lignans. MDPI. [\[Link\]](#)
- IR Spectrum Analysis of Functional Groups. Scribd. [\[Link\]](#)
- Development and assessment of spectroscopic techniques and advanced analysis methods for characterization of bio-based fertilizers. WUR. [\[Link\]](#)
- Complete Assignment of the ¹H and ¹³C NMR Spectra of Carthamin Potassium Salt Isolated from *Carthamus tinctorius* L. PMC. [\[Link\]](#)
- High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. (URL not provided)
- Spectroscopic Analysis of Proximal Leaves as a Method for Studying Nectarine Ripening. ACS Publications. [\[Link\]](#)
- Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Semantic Scholar. [\[Link\]](#)

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. lib3.dss.go.th](https://lib3.dss.go.th) [lib3.dss.go.th]
- [3. research-information.bris.ac.uk](https://research-information.bris.ac.uk) [research-information.bris.ac.uk]
- [4. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]

- [5. journalofappliedbioanalysis.com \[journalofappliedbioanalysis.com\]](https://www.journalofappliedbioanalysis.com)
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